N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14978547
InChI: InChI=1S/C18H22N6O/c25-18(17-13-7-6-8-14(13)20-23-17)19-11-4-1-2-9-15-21-22-16-10-3-5-12-24(15)16/h3,5,10,12H,1-2,4,6-9,11H2,(H,19,25)(H,20,23)
SMILES:
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14978547

Molecular Formula: C18H22N6O

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide -

Specification

Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
IUPAC Name N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C18H22N6O/c25-18(17-13-7-6-8-14(13)20-23-17)19-11-4-1-2-9-15-21-22-16-10-3-5-12-24(15)16/h3,5,10,12H,1-2,4,6-9,11H2,(H,19,25)(H,20,23)
Standard InChI Key HBWJQEDSSXMJKM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Introduction

Synthesis and Characterization

The synthesis of compounds with similar structures typically involves multi-step reactions. These processes often require careful control of reaction conditions, such as temperature and solvent choice, and may involve techniques like photocatalysis to enhance yields and selectivity. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy to confirm the molecular structure .

Biological Activities and Applications

Compounds with triazolo-pyridine moieties are known for their potential biological activities, including interactions with enzymes and receptors. These interactions can lead to applications in various therapeutic areas, such as oncology and neurology. The presence of a cyclopenta[c]pyrazole ring could further enhance these properties by providing additional sites for interaction with biological targets.

N-(5-124triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

This compound features a similar triazolo-pyridine moiety linked to an indazole structure. It is explored for its potential in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases.

(5-124Triazolo[4,3-a]pyridin-3-ylpentyl)amine Hydrochloride

This compound is used in studies related to enzyme inhibition or receptor modulation. Its synthesis involves refluxing in organic solvents and purification steps like recrystallization or chromatography.

5-oxo-N-[5-(124triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-13thiazolo[3,2-a]pyrimidine-6-carboxamide

This compound contains a thiazole and pyrimidine ring, contributing to its potential biological activities. It is a candidate for further pharmacological investigation due to its unique structural features.

Potential Applications

Given the structural similarities to other biologically active compounds, N-(5- triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may have potential applications in:

  • Oncology: The compound's ability to interact with specific molecular targets could make it useful in cancer therapeutics.

  • Neurology: Its structural features might allow it to modulate enzyme activity or receptor functions relevant to neurological disorders.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
N-(5- triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamideNot specifiedNot specifiedMedicinal chemistry, various diseases
(5- Triazolo[4,3-a]pyridin-3-ylpentyl)amine HydrochlorideNot specifiedNot specifiedEnzyme inhibition, receptor modulation
5-oxo-N-[5-( triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideC18H18N6O2S382.4 g/molPharmacological investigation

Note: The table includes compounds with similar structural features to provide context for potential applications and characteristics.

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